molecular formula C12H12N2O B7515489 2-(4-Ethylphenoxy)pyrimidine

2-(4-Ethylphenoxy)pyrimidine

Cat. No.: B7515489
M. Wt: 200.24 g/mol
InChI Key: WIGXORDOQZMFBD-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-ethylphenoxy group at the 2-position. Pyrimidine derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized via nucleophilic aromatic substitution or coupling reactions, often involving activated pyrimidine intermediates and phenoxide nucleophiles . Its planar structure allows for π-π stacking interactions, which are critical in binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-ethylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGXORDOQZMFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)pyrimidine typically involves the reaction of 4-ethylphenol with a pyrimidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where 4-ethylphenol reacts with a halogenated pyrimidine in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to evaluate its use in pharmaceuticals, particularly as a precursor for drug development.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenoxy)pyrimidine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(4-ethylphenoxy)pyrimidine and related pyrimidine derivatives:

Table 1: Key Comparisons of Pyrimidine Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Biological/Physical Properties References
This compound 4-Ethylphenoxy at C2 Nucleophilic substitution or coupling reactions Moderate lipophilicity; planar aromaticity
4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine Piperidine-sulfonyl-phenyl at C4; amino at C2 Condensation of enaminone with guanidine Enhanced solubility due to sulfonyl group
1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol Ethylphenoxy-propanolamine Phenolic ether formation with isopropylamine Beta-blocker activity; pH-sensitive
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine Chloromethylphenoxy; dimethoxy at C4/C6 Thionyl chloride-mediated chlorination Herbicidal/fungicidal activity; dihedral angle 64.2°
Trifluoromethyl-pyrimidine derivatives (e.g., EP 4 374 877 A2) Trifluoromethyl and spiro-diaza groups Multi-step coupling with carbamoyl intermediates High metabolic stability; kinase inhibition
N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]-2-propenamide Indolyl-pyrimidine with acrylamide Sequential amidation and alkylation Anticancer activity (kinase targeting)

Structural and Functional Insights

Substituent Effects on Bioactivity The ethylphenoxy group in this compound provides moderate hydrophobicity, favoring passive diffusion across membranes. In contrast, piperidine-sulfonyl (compound 9 in ) introduces polarity, enhancing solubility but reducing blood-brain barrier penetration. Chloromethylphenoxy derivatives (e.g., ) exhibit agrochemical activity due to electrophilic chlorine, which reacts with thiol groups in enzymes. The dihedral angle (64.2°) between pyrimidine and benzene rings may reduce stacking efficiency compared to planar analogues.

Synthetic Complexity this compound is synthesized via straightforward nucleophilic substitution, whereas trifluoromethyl derivatives () require multi-step protocols involving carbamoyl intermediates. The latter’s complexity limits scalability but improves target specificity.

Pharmacological Profiles Propanolamine derivatives (e.g., compound b in ) exhibit beta-blocker activity due to their isopropylamino-propanol chain, a feature absent in this compound. Indolyl-pyrimidines () leverage heteroaromatic stacking for kinase inhibition, demonstrating higher anticancer potency than ethylphenoxy analogues.

Stability and Solubility

  • Trifluoromethyl groups () confer metabolic stability via electron-withdrawing effects, whereas methoxy substituents () increase susceptibility to oxidative degradation.

Research Findings and Implications

  • Agrochemical Potential: Chloromethylphenoxy-pyrimidines () show promise as herbicides, but their toxicity profiles require optimization.
  • Drug Design: The ethylphenoxy scaffold is a viable intermediate for prodrugs, though sulfonyl or trifluoromethyl modifications () may improve target engagement.
  • Limitations: this compound’s lack of ionizable groups restricts solubility in physiological media, necessitating formulation aids.

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